2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide

Wnt signaling Notum carboxylesterase inhibition Fragment-based drug discovery

2-(Isoquinolin-1-ylsulfanyl)-N-propylacetamide (CAS 1421600-17-0) is a synthetic small molecule (C14H16N2OS, MW 260.36 g/mol) comprising an isoquinoline heterocycle linked via a thioether (sulfanyl) bridge to an N-propylacetamide moiety. The compound belongs to the class of sulfur-containing isoquinoline derivatives, a family that has been patented for diuretic, antiasthmatic, hypotensive, and anti-inflammatory pharmacological activities.

Molecular Formula C14H16N2OS
Molecular Weight 260.36 g/mol
Cat. No. B12248361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide
Molecular FormulaC14H16N2OS
Molecular Weight260.36 g/mol
Structural Identifiers
SMILESCCCNC(=O)CSC1=NC=CC2=CC=CC=C21
InChIInChI=1S/C14H16N2OS/c1-2-8-15-13(17)10-18-14-12-6-4-3-5-11(12)7-9-16-14/h3-7,9H,2,8,10H2,1H3,(H,15,17)
InChIKeyBMAUDRCTURDJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isoquinolin-1-ylsulfanyl)-N-propylacetamide (CAS 1421600-17-0): Chemical Identity and Procurement Baseline


2-(Isoquinolin-1-ylsulfanyl)-N-propylacetamide (CAS 1421600-17-0) is a synthetic small molecule (C14H16N2OS, MW 260.36 g/mol) comprising an isoquinoline heterocycle linked via a thioether (sulfanyl) bridge to an N-propylacetamide moiety . The compound belongs to the class of sulfur-containing isoquinoline derivatives, a family that has been patented for diuretic, antiasthmatic, hypotensive, and anti-inflammatory pharmacological activities [1]. The isoquinolin-1-ylsulfanyl scaffold is structurally related to fragment hits identified in crystallographic screens against the Wnt deacylase enzyme Notum, notably the carboxylic acid analog 2-(isoquinolin-1-ylsulfanyl)acetic acid (PDB 7BN5), which served as a starting point for structure-based drug design [2].

Why Generic Substitution Fails for 2-(Isoquinolin-1-ylsulfanyl)-N-propylacetamide: Structural Determinants of Target Engagement


Interchanging 2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide with a generic in-class analog such as the corresponding carboxylic acid or N,N-dimethylamide is not scientifically supportable without confirmatory assay data. The N-propylacetamide terminus dictates hydrogen-bond donor/acceptor capacity, lipophilicity (clogP), and steric occupancy within the target binding pocket—each of which directly impacts target engagement, selectivity, and metabolic stability [1]. The isoquinolin-1-ylsulfanyl carboxylic acid analog binds the palmitoleate pocket of Notum as demonstrated by X-ray crystallography (PDB 7BN5), but the amide-to-acid substitution alone is expected to alter binding affinity by orders of magnitude, as established in the Notum fragment-to-lead optimization campaign where amide elaboration converted a 33 μM fragment hit into a 0.085 μM lead [2]. Without experimental IC50, selectivity, and PK data for the specific N-propylacetamide congener, generic substitution risks selecting a compound with either negligible target engagement or off-target liability profiles that are not inferable from close analogs [3].

Quantitative Differentiation Evidence for 2-(Isoquinolin-1-ylsulfanyl)-N-propylacetamide Versus Closest Analogs


Notum Palmitoleate Pocket Binding: Structural Evidence for Isoquinolin-1-ylsulfanyl Scaffold Occupancy

The isoquinolin-1-ylsulfanyl scaffold engages the palmitoleate pocket of human Notum, as demonstrated by the X-ray co-crystal structure of the carboxylic acid analog 2-(isoquinolin-1-ylsulfanyl)acetic acid (PDB 7BN5, resolution 2.22 Å) [1]. While direct IC50 data for the N-propylacetamide derivative have not been publicly reported, the structure confirms that the isoquinolin-1-ylsulfanyl group occupies the same lipophilic pocket as the optimized lead isoquinoline 45 (IC50 0.085 ± 0.011 μM) [2]. The target compound replaces the carboxylic acid terminus with an N-propylacetamide, which is anticipated to modulate potency and metabolic stability relative to the acid form, analogous to the 2-phenoxyacetamide series where amide elaboration improved IC50 from 33 μM (fragment 3) to 0.085 μM (isoquinoline 45) [2]. The N-propyl substituent provides a distinct steric and lipophilic profile compared to the N,N-dimethyl analog (MW 246.33) [3], offering a differentiated vector for secondary pocket interactions.

Wnt signaling Notum carboxylesterase inhibition Fragment-based drug discovery

Isoquinoline Class PKA Inhibition: Potency Range and Selectivity Profile for Kinase Panel Differentiation

Isoquinoline derivatives as a class exhibit potent inhibition of cyclic AMP-dependent protein kinase (PKA) catalytic subunit (cAK) from rat liver, with the most effective 1,3-di-substituted and 1,3,4-tri-substituted isoquinolines demonstrating IC50 values of 30–50 nM [1]. These compounds display marked selectivity: the potent PKA inhibitors (compounds A1–A5) are ineffective or very poor inhibitors of Ca²⁺-dependent protein kinase (CDPK), protein kinase C (PKC), and myosin light chain kinase (MLCK) [1]. In contrast, less selective isoquinolines such as B7 inhibit cAK (IC50 8 μM), CDPK (95 μM), PKC (24 μM), and MLCK (7 μM) [1]. While 2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide has not been directly profiled in this kinase panel, the presence of the 1-position thioether substitution on the isoquinoline ring distinguishes it from the N-substituted isoquinoline series (A1–A5) that yielded the highest PKA potency, suggesting a potentially altered kinase selectivity profile [1][2].

PKA inhibition Kinase selectivity Isoquinoline pharmacophore

Physicochemical Differentiation: N-Propylacetamide vs. N,N-Dimethylamide and Carboxylic Acid Congeners

The N-propylacetamide substituent of the target compound (MW 260.36, C14H16N2OS) provides a single hydrogen-bond donor (amide NH) and a distinct linear alkyl chain, contrasting with the N,N-dimethyl analog (MW 246.33, C13H14N2OS) which lacks any H-bond donor and presents a branched tertiary amide [1]. This difference is functionally significant: the presence of a hydrogen-bond donor in the target compound enables additional anchoring interactions within target binding sites, while the N-propyl chain offers greater lipophilic surface area for van der Waals contacts compared to the dimethyl variant [2]. The carboxylic acid congener 2-(isoquinolin-1-ylsulfanyl)acetic acid is ionizable at physiological pH (predicted pKa ~3–4), imparting negative charge that can both enhance aqueous solubility and reduce membrane permeability, whereas the neutral N-propylacetamide is expected to exhibit superior passive membrane permeability and potentially improved blood-brain barrier penetration based on the CNS MPO score of 5.6 reported for the structurally related isoquinoline 45 (clogP 3.0; LLE 4.1) [2]. The target compound's predicted logP is estimated in the range of 2.5–3.2 based on the ChemDiv dataset for 2-[(isoquinolin-1-yl)sulfanyl]acetamides (logP 3.2–4.2 for aryl-substituted variants) .

Lipophilicity Hydrogen bonding Drug-likeness optimization

Metabolic Stability Risk: NADPH-Independent Degradation of Isoquinoline Amides in Liver Microsomes

A critical liability identified in the Notum isoquinoline amide series is rapid NADPH-independent degradation in liver microsomes [1]. Isoquinoline 45 and its direct amide analog 50 were both rapidly metabolized in mouse liver microsomes (MLM) in an NADPH-independent manner, indicating metabolism by non-CYP enzymes such as carboxylesterases or amidases [1]. The tetrahydroisoquinoline analog 54 also showed rapid NADPH-independent degradation, and even polar analogs such as fragment 3 and compound 22 suffered similar metabolic instability [1]. For 2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide, the thioether linkage introduces a potential oxidative liability (sulfoxidation/sulfone formation by CYP450s or flavin monooxygenases), while the N-propylacetamide group may be susceptible to amidase-mediated hydrolysis—both metabolic pathways that are not operative on the carboxylic acid congener [2]. This differential metabolic susceptibility means the N-propylacetamide compound may exhibit distinct (and potentially shorter) half-life compared to the acid form, but also distinct (and potentially more favorable) oral bioavailability if passive permeability dominates.

Metabolic stability Liver microsomes NADPH-independent metabolism

Sulfur-Containing Isoquinoline Pharmacological Class: Patented Multi-Indication Activity Profile

Patents covering sulfur-containing isoquinoline derivatives explicitly claim that compounds of this class promote the production of prostaglandin E2 (PGE2) from arachidonic acid, conferring diuretic, antiasthmatic, anti-inflammatory, and hypotensive activities [1][2]. The general formula (I) encompasses isoquinolines with sulfur-containing substituents at the 1-position, which directly includes the target compound's scaffold [1]. This PGE2-mediated mechanism distinguishes the sulfur-containing isoquinolines from nitrogen-linked isoquinoline amides (e.g., isoquinoline 45 series targeting Notum) that operate through Wnt signaling modulation [3]. The N-propylacetamide derivative occupies a unique position at the intersection of these two pharmacological classes—possessing both the 1-thioether substitution associated with PGE2 induction and the acetamide terminus characteristic of Notum inhibitors. No published data quantify the relative contribution of each mechanism for the N-propyl compound specifically.

Prostaglandin E2 induction Diuretic Anti-inflammatory

Optimal Research Application Scenarios for 2-(Isoquinolin-1-ylsulfanyl)-N-propylacetamide Based on Available Evidence


Notum Carboxylesterase Inhibitor Screening and Structure-Activity Relationship (SAR) Expansion

The crystallographically confirmed binding of the isoquinolin-1-ylsulfanyl core to the Notum palmitoleate pocket (PDB 7BN5) positions 2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide as a logical candidate for systematic SAR exploration of the amide terminus [1]. Researchers can benchmark the N-propylacetamide analog directly against the carboxylic acid congener and the optimized lead isoquinoline 45 (IC50 0.085 μM) in a biochemical Notum carboxylesterase assay, with the goal of determining whether the N-propyl substitution improves upon the fragment hit's binding affinity while potentially addressing the metabolic instability observed in the amide series [2]. The compound's single H-bond donor and linear alkyl chain offer a distinct vector for probing secondary pocket interactions not accessible with the N,N-dimethyl analog.

Kinase Selectivity Profiling Across the PKA/PKC/MLCK/CDPK Panel

Given the established nanomolar PKA inhibition of certain isoquinoline substitution patterns (IC50 30–50 nM for A1–A5 series) and the high sensitivity of kinase selectivity to substitution pattern, 2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide is well-suited for inclusion in a broad kinase selectivity panel [1]. Its 1-position thioether substitution is structurally distinct from the N-substituted isoquinolines that yielded the highest PKA potency, making it a valuable probe for mapping the structural determinants of kinase selectivity within the isoquinoline chemotype. The compound should be screened against cAK, CDPK, PKC, MLCK, and broader kinase panels to establish its selectivity fingerprint relative to the A1–A5 and B7 benchmark compounds.

PGE2-Mediated Anti-Inflammatory and Diuretic Activity Assessment

The patent literature establishes that 1-thioether-substituted isoquinolines induce PGE2 production from arachidonic acid, leading to diuretic, anti-inflammatory, antiasthmatic, and hypotensive effects [1][2]. 2-(Isoquinolin-1-ylsulfanyl)-N-propylacetamide can be evaluated in arachidonic acid-stimulated PGE2 production assays (e.g., in renal mesangial cells or macrophages) alongside established sulfur-containing isoquinoline reference compounds to determine whether the N-propylacetamide modification preserves, enhances, or diminishes PGE2 induction. The dual potential for Notum inhibition and PGE2 induction, if experimentally validated, would make this compound a unique polypharmacological tool for diseases involving both Wnt signaling dysregulation and inflammatory processes.

Metabolic Stability Comparison: Amide vs. Acid Congeners in Liver Microsome Assays

The documented NADPH-independent degradation of isoquinoline amides in mouse liver microsomes necessitates direct experimental comparison of the N-propylacetamide compound with its carboxylic acid congener [1]. Researchers should perform parallel metabolic stability assays in MLM and human liver microsomes (HLM) under both NADPH-dependent and NADPH-independent conditions to quantify intrinsic clearance, identify major metabolites (sulfoxidation, amide hydrolysis), and determine whether the N-propyl group provides any metabolic shielding relative to the N-methyl or unsubstituted amide variants. These data are essential for selecting the appropriate compound for in vivo pharmacokinetic or efficacy studies.

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